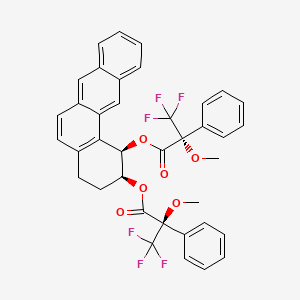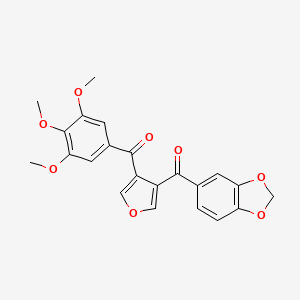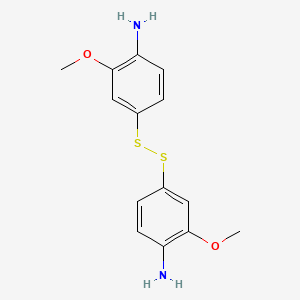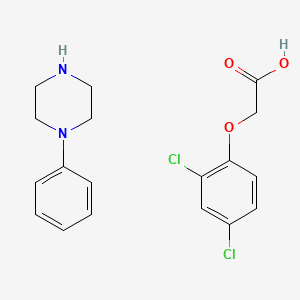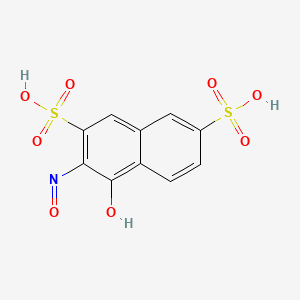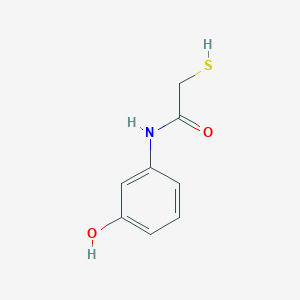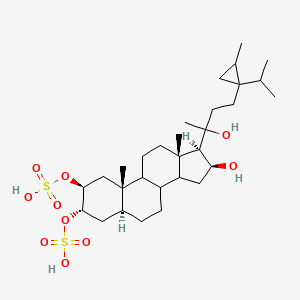
Weinbersterol disulfate A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Weinbersterol disulfate A is a derivative of 2β,3α-dihydroxy-5α-cholestane. It has shown inhibitory action against herpes simplex virus type 2 (HSV-2) and has proven to be active against dengue virus type 2 (DEN-2) and Japanese encephalitis virus (JV) . The compound has a molecular formula of C30H52O10S2 and a molecular weight of 636.86 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Weinbersterol disulfate A involves the sulfation of 2β,3α-dihydroxy-5α-cholestane. One common method for sulfation is the use of tributylsulfoammonium betaine, which provides a high-yielding route to organosulfates . The reaction conditions typically involve the use of a stoichiometric excess of the sulfating agent per hydroxyl group, followed by purification through aqueous protocols and ion-exchange chromatography .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Weinbersterol disulfate A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfate groups back to thiols.
Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and alcohols can be used to substitute the sulfate groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Weinbersterol disulfate A has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfation reactions.
Biology: Investigated for its antiviral properties, particularly against HSV-2, DEN-2, and JV.
Medicine: Potential therapeutic applications due to its antiviral activity.
Industry: Used in the development of antiviral agents and as a chemical intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism by which Weinbersterol disulfate A exerts its effects involves the inhibition of viral replication. The compound targets viral enzymes and proteins, disrupting their function and preventing the virus from replicating . The exact molecular pathways involved are still under investigation, but it is believed that the sulfate groups play a crucial role in the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
Cholestane derivatives: Other derivatives of 2β,3α-dihydroxy-5α-cholestane.
Organosulfates: Compounds containing sulfate groups attached to organic molecules.
Uniqueness
Weinbersterol disulfate A is unique due to its specific structure and the presence of two sulfate groups, which contribute to its antiviral activity. Compared to other cholestane derivatives, this compound has shown a broader spectrum of antiviral activity, making it a valuable compound for further research and development .
Properties
CAS No. |
134515-53-0 |
|---|---|
Molecular Formula |
C30H52O10S2 |
Molecular Weight |
636.9 g/mol |
IUPAC Name |
[(2S,3S,5S,10S,13S,16S,17R)-16-hydroxy-17-[2-hydroxy-4-(2-methyl-1-propan-2-ylcyclopropyl)butan-2-yl]-10,13-dimethyl-2-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C30H52O10S2/c1-17(2)30(15-18(30)3)12-11-29(6,32)26-23(31)14-22-20-8-7-19-13-24(39-41(33,34)35)25(40-42(36,37)38)16-28(19,5)21(20)9-10-27(22,26)4/h17-26,31-32H,7-16H2,1-6H3,(H,33,34,35)(H,36,37,38)/t18?,19-,20?,21?,22?,23-,24-,25-,26-,27-,28-,29?,30?/m0/s1 |
InChI Key |
DNLPVXFQHZAMAQ-KRENUUKMSA-N |
Isomeric SMILES |
CC1CC1(CCC(C)([C@H]2[C@H](CC3[C@@]2(CCC4C3CC[C@@H]5[C@@]4(C[C@@H]([C@H](C5)OS(=O)(=O)O)OS(=O)(=O)O)C)C)O)O)C(C)C |
Canonical SMILES |
CC1CC1(CCC(C)(C2C(CC3C2(CCC4C3CCC5C4(CC(C(C5)OS(=O)(=O)O)OS(=O)(=O)O)C)C)O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


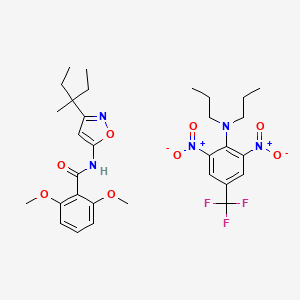

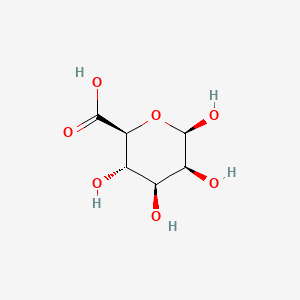
![2-{1-[(Diphenylacetyl)amino]-2-ethoxy-2-oxoethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15194770.png)
